N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
2-thiophen-3-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(8-11-3-7-20-10-11)18-9-12-15(17-5-4-16-12)13-2-1-6-21-13/h1-7,10H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGGYEVEPSVFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising:
- Pyrazine and thiophene rings : These heterocycles are known for their diverse biological activities.
- Acetamide functional group : This moiety is often associated with pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2S2 |
| Molecular Weight | 264.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
A study demonstrated that derivatives with similar structures showed significant antimicrobial properties against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antibacterial effects .
Anticancer Potential
Preliminary investigations suggest that compounds with similar scaffolds have shown promising anticancer activity. For instance, they were effective against tumorigenic cell lines while sparing healthy cells . The mechanism likely involves the inhibition of cancer cell proliferation and motility.
Antinociceptive Effects
In vivo studies have indicated that related compounds exhibit pain-relieving properties by acting on nicotinic acetylcholine receptors (nAChRs), providing a potential therapeutic avenue for neuropathic pain management .
Case Studies and Research Findings
- Antimicrobial Evaluation : In vitro tests revealed that the compound significantly inhibited biofilm formation in pathogenic isolates and demonstrated synergistic effects when combined with existing antibiotics like Ciprofloxacin .
- Antitumor Activity : Research highlighted the ability of structurally similar compounds to inhibit cancer cell growth without affecting normal cells, suggesting a selective cytotoxicity which is crucial for cancer therapies .
- Pharmacological Investigations : Studies have explored the interaction of these compounds with various biological targets, revealing their potential as multi-target agents in drug development .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the effectiveness of heterocyclic compounds, including those containing pyrazine and thiophene moieties, in combating viral infections.
- Mechanism of Action : Compounds similar to N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide have been shown to inhibit viral replication by targeting specific viral enzymes or proteins. For instance, pyrazole derivatives have demonstrated efficacy against viruses such as HIV and measles virus, suggesting that modifications to the thiophene and pyrazine structures could enhance antiviral properties .
- Case Study : A study on novel pyrazole derivatives revealed their potential as inhibitors of the measles virus, with effective concentrations (EC50) demonstrating significant antiviral activity . This indicates that similar modifications in this compound might yield compounds with enhanced antiviral activity.
Anticancer Potential
The compound's structure suggests potential applications in cancer therapy due to its ability to interact with various biological pathways involved in tumor growth.
- Targeting Cancer Pathways : Research has indicated that compounds containing thiophene and pyrazine rings can influence cancer cell proliferation and survival. For example, derivatives of these compounds have been studied for their effects on breast, liver, and lung cancer pathways .
- Molecular Docking Studies : Computational studies involving molecular docking have shown promising interactions between similar compounds and key proteins involved in cancer progression. These studies suggest that this compound could be optimized for enhanced binding affinity to target proteins, potentially leading to more effective anticancer agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the efficacy of this compound.
- Substituent Effects : Variations in substituents on the thiophene and pyrazine rings can significantly impact biological activity. For instance, studies have shown that specific substitutions can enhance hydrophilicity and improve solubility, which are critical factors for drug development .
- Comparative Analysis : A comparative analysis of other heterocyclic compounds has demonstrated that certain structural modifications lead to increased potency against various targets, including viral enzymes and cancer-related proteins . This suggests a pathway for optimizing this compound for better therapeutic outcomes.
Comparison with Similar Compounds
Key Observations:
- Pyrazine vs. Thiophene/Benzothiazole Cores : The target compound’s pyrazine core (N-containing heterocycle) contrasts with thiophene or benzothiazole cores in analogues, influencing electronic properties and hydrogen-bonding capacity .
- Substituent Diversity: The target lacks polar groups (e.g., cyano in ’s compound) but includes dual thiophene motifs, which may enhance hydrophobic interactions compared to acetylated or piperazine-containing derivatives .
Physicochemical Properties
Table 2: Inferred Physicochemical Properties
Key Observations:
- The target’s pyrazine-thiophene architecture balances aromatic stability with moderate hydrophobicity, differing from polar derivatives (e.g., methylenedioxybenzothiazoles) or smaller molecules like ’s compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide?
- Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution : Reacting halogenated pyrazine derivatives with thiophene-containing nucleophiles under alkaline conditions (e.g., KOH or NaH) to install the thiophen-2-yl group .
- Reduction : Iron powder in acidic media (e.g., HCl) can reduce nitro intermediates to amines, as seen in analogous acetamide syntheses .
- Condensation : Coupling the amine intermediate with a thiophen-3-yl acetic acid derivative using carbodiimide-based condensing agents (e.g., EDC·HCl) in dichloromethane .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Answer : Key methods include:
- NMR : H and C NMR to verify substituent positions on pyrazine and thiophene rings, as well as acetamide linkage integrity .
- IR Spectroscopy : Identification of amide C=O (~1650 cm) and C-N stretches (~1250 cm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What are the preliminary steps to assess the compound’s solubility and stability for in vitro assays?
- Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) at physiological pH. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate at 37°C in PBS or cell culture medium, followed by HPLC analysis over 24–72 hours to monitor degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?
- Answer :
- DFT Calculations : Optimize the molecular geometry using software like Gaussian to determine frontier molecular orbitals (HOMO/LUMO), aiding in predicting charge-transfer interactions and redox behavior .
- Docking Studies : Simulate binding to biological targets (e.g., enzymes) using PyMOL or AutoDock to prioritize experimental assays .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamides?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
